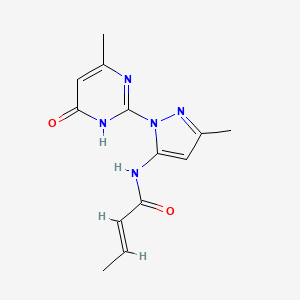
(E)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific or industrial field.
Synthesis Analysis
This involves a detailed step-by-step process of how the compound is synthesized from its basic constituents, including the conditions required and the yield of the reaction.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds. This includes the conditions required for the reaction, the products formed, and the yield of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (such as melting point, boiling point, density, etc.) and chemical properties (such as reactivity, stability, etc.).Scientific Research Applications
Synthesis and Biological Evaluation
A variety of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds exhibit significant biological activities, indicating their potential as therapeutic agents. For instance, novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and shown to have cytotoxic effects against certain cancer cell lines and inhibitory effects on 5-lipoxygenase, suggesting their utility in cancer treatment and inflammation-related disorders (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
Compounds based on pyrazolopyrimidine frameworks have been synthesized and shown to possess potent antimicrobial and antifungal activities. These findings highlight their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (El-ziaty et al., 2018).
Antitumor Activities
Research into enaminones as building blocks for the synthesis of substituted pyrazoles revealed compounds with significant antitumor and antimicrobial activities. Such studies provide a foundation for the development of new therapeutic agents against various cancers and microbial infections (Riyadh, 2011).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential highlight the utility of these compounds in agricultural applications, potentially offering new tools for pest control and crop protection (Deohate & Palaspagar, 2020).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves a discussion of potential future research directions, applications, or improvements to the compound or its synthesis process.
Please consult a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals with care and use them responsibly.
properties
IUPAC Name |
(E)-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-4-5-11(19)15-10-6-9(3)17-18(10)13-14-8(2)7-12(20)16-13/h4-7H,1-3H3,(H,15,19)(H,14,16,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPMQHLWSGIURH-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2888024.png)
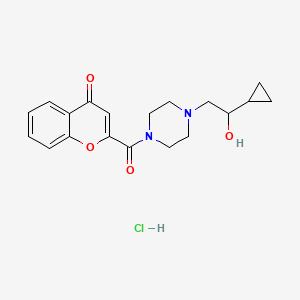
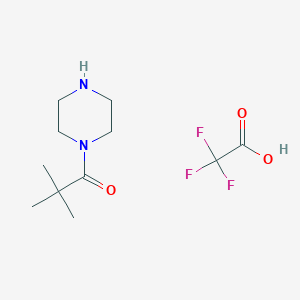
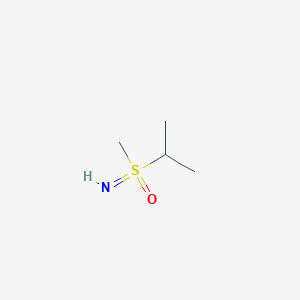
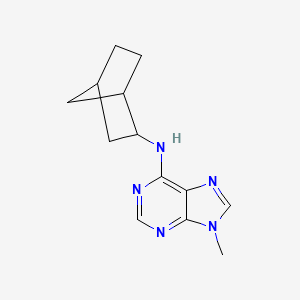
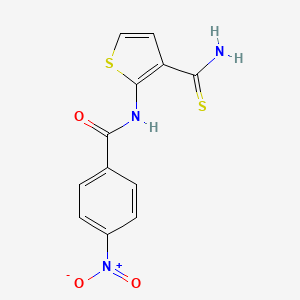
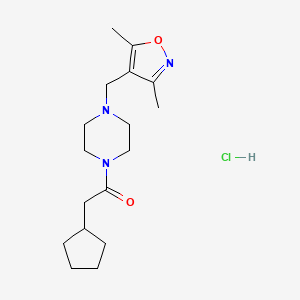
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine](/img/structure/B2888034.png)
![N-(furan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2888036.png)
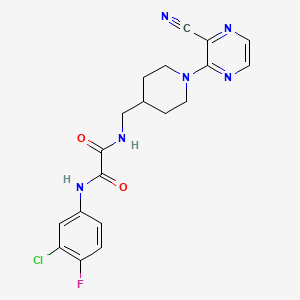
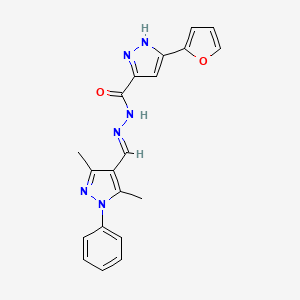
![Methyl 2-amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2888042.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888045.png)
![6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2888047.png)